

# Potential therapeutic targets for isoxazole-based compounds.

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## Compound of Interest

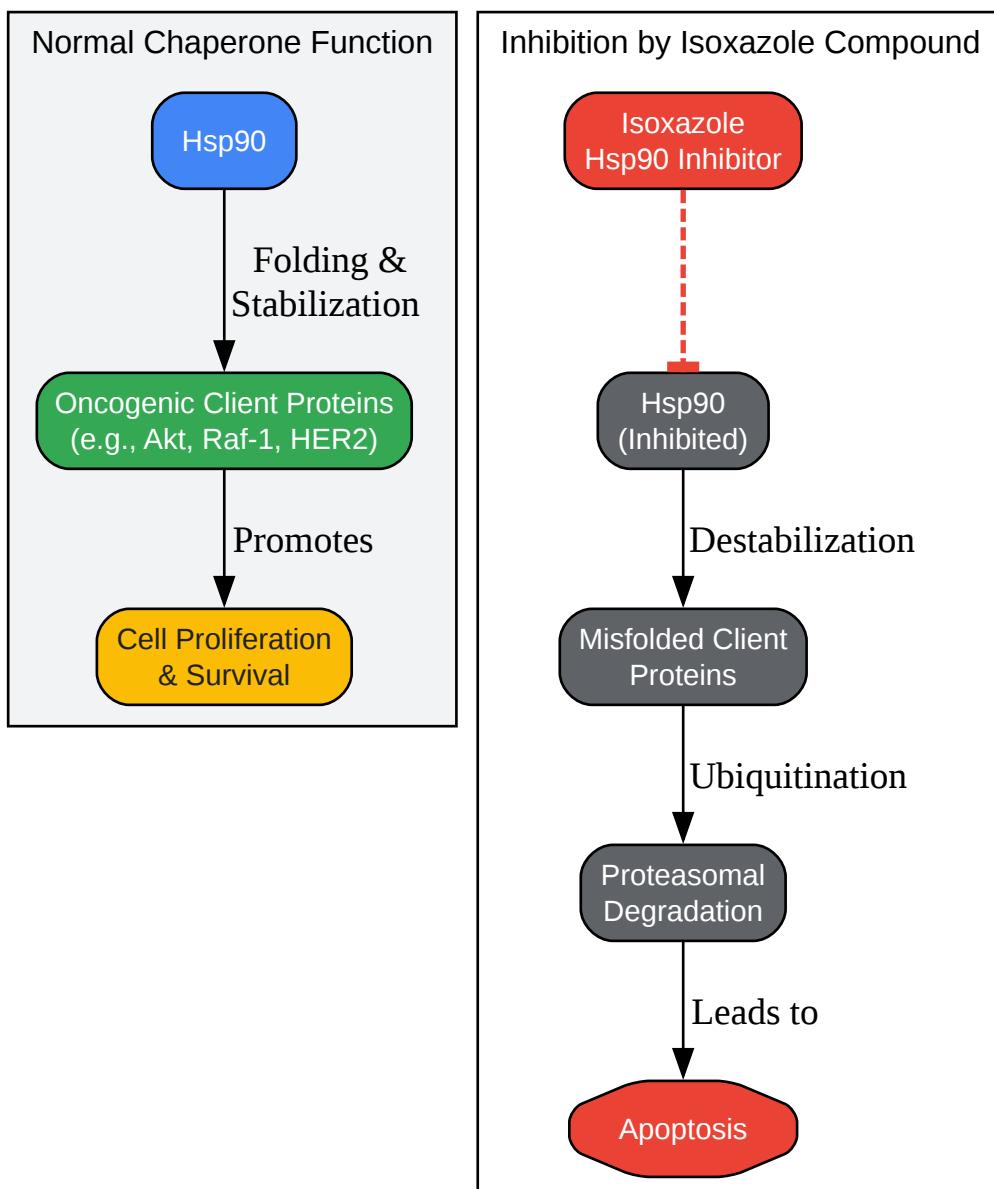
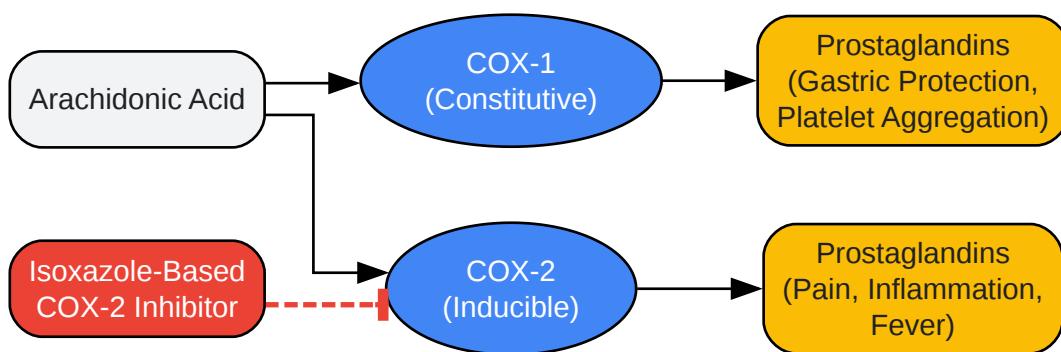
**Compound Name:** 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

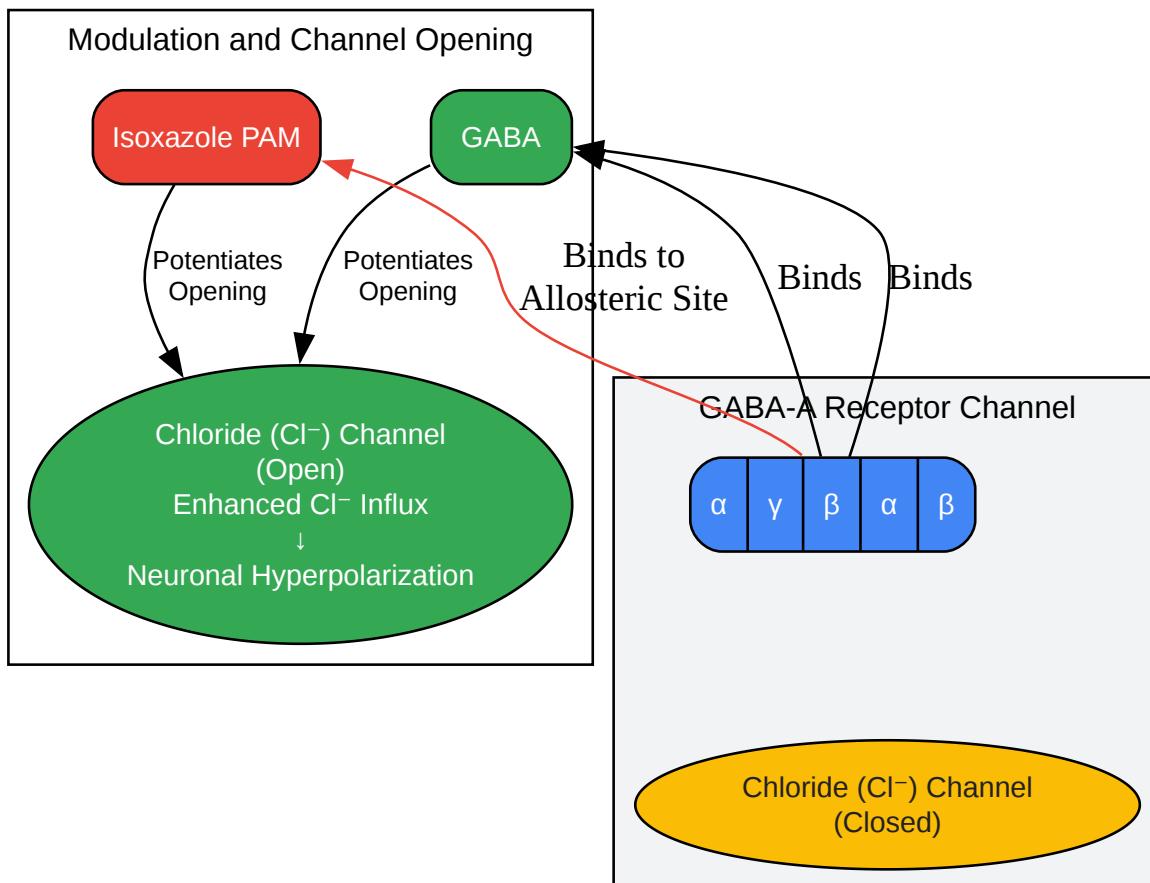
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## Targeting Inflammation: Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory action of isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.<sup>[4]</sup> These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Many isoxazole-containing compounds have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.<sup>[4][5]</sup>





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## References

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